N-Hexadecylpropane-1,3-diamine chemical structure and physicochemical properties
N-Hexadecylpropane-1,3-diamine chemical structure and physicochemical properties
An In-depth Technical Guide to N-Hexadecylpropane-1,3-diamine
Introduction: Unveiling a Versatile Diamine
N-Hexadecylpropane-1,3-diamine, also known by its synonyms Cetylaminopropylamine and N1-Hexadecyl-1,3-propanediamine, is a long-chain aliphatic diamine that has garnered significant interest across various industrial and research sectors.[][2] Its unique molecular structure, featuring a long hydrophobic hexadecyl (cetyl) tail and a hydrophilic diamine head group, imparts amphiphilic properties that are central to its functionality. This guide provides a comprehensive technical overview of its chemical structure, physicochemical properties, analytical characterization, and key applications, with a focus on providing actionable insights for professionals in research and development.
The compound serves as a crucial research chemical and finds utility as a surfactant, emulsifier, corrosion inhibitor, and lubricant additive.[] The broader class of 1,3-diamines are fundamental building blocks in organic synthesis, serving as precursors for polyamides, epoxy resins, and a range of biologically active molecules and pharmaceuticals.[3][4][5]
PART 1: Chemical Identity and Physicochemical Profile
A thorough understanding of a compound's fundamental properties is the bedrock of its successful application. This section details the structural and physical characteristics of N-Hexadecylpropane-1,3-diamine.
Chemical Structure
The structure consists of a 16-carbon alkyl chain (hexadecyl group) attached to the nitrogen of a propane-1,3-diamine backbone. This configuration is key to its surface-active properties.
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IUPAC Name: N'-hexadecylpropane-1,3-diamine[2]
Caption: Chemical structure of N-Hexadecylpropane-1,3-diamine.
Physicochemical Data
The following table summarizes the key physicochemical properties of N-Hexadecylpropane-1,3-diamine, which are critical for determining its handling, formulation, and application parameters.
| Property | Value | Source |
| Molecular Weight | 298.55 g/mol | [] |
| Monoisotopic Mass | 298.3348 Da | [6] |
| Boiling Point | 384°C at 760 mmHg | [] |
| Density | 0.841 g/cm³ | [] |
| Predicted XlogP | 7.0 | [6] |
| CAS Number | 7173-60-6 | [][2][7][8] |
PART 2: Synthesis and Analytical Characterization
The purity and structural integrity of a chemical are paramount. This section outlines a generalized synthesis approach and provides robust protocols for the analytical characterization of N-Hexadecylpropane-1,3-diamine and related compounds.
Synthesis Pathway Overview
The synthesis of N-alkylated 1,3-diamines can be achieved through several established routes. A common industrial method involves a two-step process:
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Cyanoethylation: Reaction of a primary amine (in this case, hexadecylamine) with acrylonitrile.
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Catalytic Hydrogenation: The resulting nitrile is then reduced, typically using a catalyst like Raney Nickel, to yield the final diamine product.
This process allows for the large-scale production necessary for industrial applications.
Caption: Generalized two-step synthesis of N-Hexadecylpropane-1,3-diamine.
Analytical Characterization Workflow
A multi-technique approach is essential for the unambiguous identification and quantification of N-Hexadecylpropane-1,3-diamine. The workflow integrates chromatographic separation with spectroscopic detection.
Caption: Integrated workflow for analytical characterization.
Experimental Protocol: HPLC-MS Analysis
This protocol provides a robust method for the separation and identification of N-Hexadecylpropane-1,3-diamine, adapted from methodologies for similar long-chain amines.[9][10][11]
Objective: To confirm the identity and assess the purity of N-Hexadecylpropane-1,3-diamine using High-Performance Liquid Chromatography coupled with Mass Spectrometry.
Methodology:
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Sample Preparation:
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Accurately weigh approximately 1 mg of the sample.
-
Dissolve the sample in 1 mL of a suitable solvent mixture (e.g., 50:50 acetonitrile:water) to create a 1 mg/mL stock solution.
-
Perform serial dilutions to a final concentration of ~1-10 µg/mL for analysis.
-
-
HPLC Conditions:
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Column: A reverse-phase column with low silanol activity, such as a Newcrom R1 C18 column (e.g., 4.6 x 150 mm, 5 µm), is recommended to minimize peak tailing with amines.[9]
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Mobile Phase A: 0.1% Formic Acid in Water. (Formic acid is MS-compatible and aids in the protonation of the amine for positive ion mode detection).[9]
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Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
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Gradient:
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0-2 min: 10% B
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2-15 min: Linear gradient from 10% to 95% B
-
15-18 min: Hold at 95% B
-
18-20 min: Return to 10% B and equilibrate.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
-
Mass Spectrometry Conditions (ESI+):
-
Ionization Mode: Electrospray Ionization, Positive (ESI+).
-
Scan Range: m/z 100-500.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120°C.
-
Desolvation Temperature: 350°C.
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Expected Ion: The primary ion to monitor is the protonated molecule [M+H]⁺ at m/z 299.3.[6]
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Data Analysis: The resulting chromatogram should show a primary peak corresponding to the retention time of the compound. The mass spectrum of this peak should confirm the expected molecular weight via the [M+H]⁺ adduct. Purity is assessed by the relative area of the main peak compared to any impurity peaks.
PART 3: Applications & Mechanism of Action
The dual hydrophobic-hydrophilic nature of N-Hexadecylpropane-1,3-diamine dictates its primary applications.
Industrial and Research Applications
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Surfactant & Emulsifier: The amphiphilic structure allows it to reduce surface tension between immiscible liquids, making it effective in formulations requiring the stabilization of emulsions.[]
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Corrosion Inhibition: It can form a protective film on metal surfaces, a critical function in lubricating oils and metalworking fluids.[][12]
-
Biocidal Properties: Like other long-chain diamines, it is expected to exhibit antimicrobial activity by disrupting the integrity of bacterial cell membranes. This makes related compounds useful in disinfectants and sanitizers.
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Synthesis Precursor: The diamine functional groups are reactive sites for further chemical modification, making it a valuable intermediate in the synthesis of more complex molecules for materials science and drug discovery.[3][13]
Caption: Antimicrobial mechanism via cell membrane disruption.
PART 4: Safety and Handling
Proper handling of N-Hexadecylpropane-1,3-diamine is crucial to ensure laboratory safety. The following information is synthesized from safety data sheets for this and structurally similar chemicals.
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Hazards: Causes skin irritation and may cause an allergic skin reaction.[14][15] Causes serious eye irritation or damage.[7][16] It is also noted to be very toxic to aquatic life with long-lasting effects.[7]
-
Personal Protective Equipment (PPE): Wear protective gloves (e.g., nitrile rubber), safety glasses with side-shields or goggles, and a lab coat.[14][15][16][17]
-
Handling: Use only in a well-ventilated area or under a chemical fume hood to avoid breathing vapors or mists.[14][16] Keep away from heat, sparks, and open flames.[14][15] Ground and bond containers when transferring material to prevent static discharge.[14]
-
Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed.[15][16][18]
-
First Aid:
-
Skin Contact: Immediately wash off with soap and plenty of water. Remove all contaminated clothing. If irritation or a rash occurs, seek medical attention.[15][17]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and get immediate medical attention.[14][15][17]
-
Ingestion: Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor immediately.[14][15]
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Conclusion
N-Hexadecylpropane-1,3-diamine is a multifaceted chemical with a well-defined structure that gives rise to a variety of useful properties. Its role as a surfactant and corrosion inhibitor is well-established, while its potential as a synthetic building block in drug discovery and materials science continues to be explored. The analytical protocols detailed in this guide provide a framework for ensuring the quality and integrity of this compound in a research setting. As with any chemical, a commitment to rigorous safety protocols is essential for its responsible use.
References
- Safety Data Sheet. (n.d.). Kishida Chemical Co., Ltd.
- N-Hexadecylpropane-1,3-diamine. (2018, September 7). BOC Sciences.
- SAFETY DATA SHEET - N,N-Dimethyl-1,3-propanediamine. (2025, June 12). Tokyo Chemical Industry.
- SAFETY DATA SHEET - Amercor™ CF6725 CORROSION INHIBITOR. (2022, April 4). Solenis.
- N-hexadecylpropane-1,3-diamine (C19H42N2). (n.d.). PubChemLite.
- SAFETY DATA SHEET - N,N,N',N'-Tetramethyl-1,3-propanediamine. (2025, December 21). Fisher Scientific.
- Separation of N-(Phenyloctadecyl)propane-1,3-diamine on Newcrom R1 HPLC column. (n.d.). SIELC Technologies.
- SAFETY DATA SHEET - Hexadecylamine. (2024, September 11). FUJIFILM Wako Chemicals.
- N-(3-AMINOPROPYL)-N-DODECYLPROPANE-1,3-DIAMINE. (n.d.). Ataman Kimya.
- N(1)-Hexadecyl-1,3-propanediamine. (n.d.). Sigma-Aldrich.
- Cetylaminopropylamine. (n.d.). PubChem, National Institutes of Health.
- N-Hexadecylpropane-1,3-diamine. (2025, October 15). CompTox Chemicals Dashboard, U.S. Environmental Protection Agency.
- Mondin, A., Bogialli, S., Venzo, A., Favaro, G., Badocco, D., & Pastore, P. (2014). Characterization and quantification of N-(3-aminopropyl)-N-dodecyl-1,3-propanediamine biocide by NMR, HPLC/MS and titration techniques. Chemosphere, 95, 379-86.
- N′-(3-Aminopropyl)-N′-dodecylpropane-1,3-diamine. (2023, March 30).
- 1,3-Diamine-Derived Catalysts: Design, Synthesis, and the Use in Enantioselective Mannich Reactions of Ketones. (2023, July 17). ACS Omega.
- 1,3-diamine synthesis by amination. (n.d.). Organic Chemistry Portal.
- Kusch, P., Knupp, G., Kozupa, M., & Majchrzak, M. (2009). Identification and Structural Elucidation of Corrosion Inhibiting Long-Chain N-1-Alkyl-1,3-propanediamines by GC–MS.
- (S)-N1,N3-Dibenzyl-1-cyclohexyl-N1,N3-bis((R)-1-phenylethyl)propane-1,3-diamine. (2023, January 11). MDPI.
- Diamine Biosynthesis: Research Progress and Application Prospects. (2020, September 25). Applied and Environmental Microbiology.
- Determination of N-methyl-1,3-propanediamine in bovine muscle by liquid chromatography with triple quadrupole and ion trap tandem mass spectrometry detection. (2012, April 27).
- Engineered bacterium produces 1,3-diaminopropane, an important industrial chemical. (2015, August 11). ScienceDaily.
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